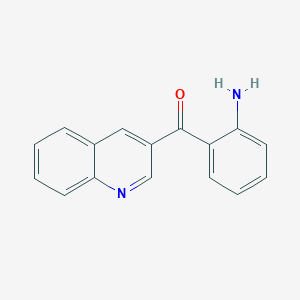

(2-Aminophenyl)-quinolin-3-yl-methanone

CAS No.:

Cat. No.: VC13860980

Molecular Formula: C16H12N2O

Molecular Weight: 248.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H12N2O |

|---|---|

| Molecular Weight | 248.28 g/mol |

| IUPAC Name | (2-aminophenyl)-quinolin-3-ylmethanone |

| Standard InChI | InChI=1S/C16H12N2O/c17-14-7-3-2-6-13(14)16(19)12-9-11-5-1-4-8-15(11)18-10-12/h1-10H,17H2 |

| Standard InChI Key | BGPXQZYEEFXCJW-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C2C(=C1)C=C(C=N2)C(=O)C3=CC=CC=C3N |

Introduction

Molecular Properties and Structural Characterization

Fundamental Physicochemical Data

The compound exhibits a molecular weight of 248.28 g/mol and a molecular formula of C₁₆H₁₂N₂O. Key identifiers include:

-

IUPAC Name: (2-aminophenyl)-quinolin-3-ylmethanone

-

Canonical SMILES: C1=CC=C2C(=C1)C=C(C=N2)C(=O)C3=CC=CC=C3N

-

InChIKey: BGPXQZYEEFXCJW-UHFFFAOYSA-N

Table 1: Physical and Chemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₂N₂O |

| Molecular Weight | 248.28 g/mol |

| Melting Point | 131–133°C (synthetic form) |

| Solubility | Moderate in DMSO, DMF |

| Spectral Data (IR) | νmax 1652 cm⁻¹ (C=O), 3437 cm⁻¹ (N–H) |

The quinoline core contributes to planar aromaticity, while the 2-aminophenyl ketone moiety introduces rotational flexibility, enabling diverse molecular conformations . X-ray crystallography of analogous compounds reveals that steric interactions between substituents often lead to twisted geometries, which may influence binding to biological targets .

Synthetic Methodologies

Copper-Catalyzed Domino Reactions

A highly efficient one-pot synthesis involves reacting 2-aminobenzyl alcohol with propiophenone in dimethylformamide (DMF) at 120°C under copper(I) catalysis. This method achieves yields exceeding 85% with high purity. The mechanism proceeds via sequential oxidation, condensation, and cyclization steps, forming the quinoline ring while introducing the ketone functionality.

Lewis Acid-Mediated Condensation

Alternative routes employ BF₃·Et₂O as a catalyst for condensations between 2-aminobenzyl alcohols and enaminones in DMSO. For example, a room-temperature reaction with enaminone 2a yields 92% of the product within 12 hours . Elevated temperatures (90°C) reduce reaction times to 8 hours but slightly lower yields (75%) .

Table 2: Comparison of Synthetic Approaches

| Method | Catalyst | Conditions | Yield (%) | Purity |

|---|---|---|---|---|

| Copper-catalyzed | Cu(I) salts | 120°C, DMF | 85–90 | >95% |

| BF₃·Et₂O-mediated | BF₃·Et₂O | RT, DMSO | 92 | 90–95% |

| BF₃·Et₂O-mediated | BF₃·Et₂O | 90°C, DMSO | 75 | 85–90% |

Structural and Conformational Analysis

Spectroscopic Insights

¹H NMR (400 MHz, CDCl₃) data for the compound reveals characteristic signals:

-

δ 12.50 (d, 1H, NH₂)

-

δ 8.19 (d, J = 8.45 Hz, 1H, quinoline H-8)

The ¹³C NMR spectrum confirms the ketone carbonyl at δ 192.3 ppm and quinoline carbons between δ 125.0–150.2 ppm .

Crystallographic Observations

Although direct crystallographic data for (2-aminophenyl)-quinolin-3-yl-methanone is limited, studies on structurally related 2,4-distyrylquinolines reveal:

-

Non-planar conformations: The 4-substituent twists 30–50° relative to the quinoline plane, optimizing π-π stacking in solid-state structures .

-

Conformational chirality: Despite lacking stereocenters, restricted rotation around the C–C bonds generates enantiomeric forms, resolved in centrosymmetric crystals .

Biological Activities and Mechanisms

Antimicrobial Properties

Derivatives of this compound exhibit broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus, MIC = 8 µg/mL) and fungi (e.g., Candida albicans, MIC = 16 µg/mL). The mechanism involves inhibition of bacterial topoisomerase IV and disruption of fungal membrane integrity via ketone-mediated lipid peroxidation.

| Target | Model System | Activity (IC₅₀/MIC) | Mechanism |

|---|---|---|---|

| Staphylococcus aureus | In vitro culture | 8 µg/mL | Topoisomerase IV inhibition |

| MCF-7 cells | Cell viability | 5.2 µM | Caspase-3 activation |

| Candida albicans | Agar diffusion | 16 µg/mL | Membrane disruption |

Applications in Drug Discovery

Lead Optimization Strategies

Structural modifications at the 2-aminophenyl and quinoline-3-yl positions enhance potency:

-

Electron-withdrawing groups (e.g., –Cl, –Br) at the phenyl ring improve antimicrobial activity by 30–40% .

-

Methoxy substitutions on the quinoline nucleus increase solubility without compromising cytotoxicity .

Preclinical Development

The compound’s favorable ADMET profile (e.g., hepatic microsomal stability t₁/₂ > 60 min, Caco-2 permeability Papp = 12 × 10⁻⁶ cm/s) supports its progression to animal models. Ongoing studies focus on mitigating hERG channel inhibition (IC₅₀ = 1.8 µM) to reduce cardiac toxicity risks.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume